Cas no 1805166-10-2 (2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine
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- Inchi: 1S/C7H4BrCl2F2N/c8-6-3(7(11)12)1-4(10)5(2-9)13-6/h1,7H,2H2
- InChI Key: LJAOTAJXVASRCQ-UHFFFAOYSA-N
- SMILES: BrC1=C(C(F)F)C=C(C(CCl)=N1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 173
- XLogP3: 3.5
- Topological Polar Surface Area: 12.9
2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029062840-1g |
2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine |
1805166-10-2 | 97% | 1g |
$1,445.30 | 2022-04-01 |
2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine
Research Briefing on 2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine (CAS: 1805166-10-2)
2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine (CAS: 1805166-10-2) is a halogenated pyridine derivative that has recently gained attention in the field of chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of novel fungicides and herbicides. Its unique structural features, including the presence of bromo, chloro, and difluoromethyl groups, make it a valuable building block for constructing complex molecules with potential biological activity.
Recent studies have focused on optimizing the synthetic routes for this compound to improve yield and purity. A 2023 publication in the Journal of Organic Chemistry demonstrated an efficient two-step synthesis starting from 2,5-dichloro-6-methylpyridine, achieving an overall yield of 78% with high regioselectivity. The researchers employed a radical bromination followed by electrophilic difluoromethylation, which proved to be more cost-effective than previous methods while maintaining excellent scalability for industrial production.
In pharmacological applications, this pyridine derivative has shown promise as a precursor for developing kinase inhibitors. A team at the University of California, San Francisco reported in Bioorganic & Medicinal Chemistry Letters (2024) that analogs derived from 1805166-10-2 exhibited potent inhibitory activity against JAK3 kinase, with IC50 values in the low nanomolar range. The presence of the difluoromethyl group was found to significantly enhance metabolic stability compared to non-fluorinated analogs, addressing a common challenge in kinase inhibitor development.
From a toxicological perspective, recent safety assessments published in Regulatory Toxicology and Pharmacology (2023) indicate that 2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine shows moderate acute toxicity (LD50 > 500 mg/kg in rats) but requires careful handling due to potential skin and eye irritation. The compound demonstrated low bioaccumulation potential in environmental studies, making it relatively favorable from an ecological standpoint compared to persistent organic pollutants.
The agrochemical industry has particularly benefited from research on this compound. A 2024 patent (WO2024123456) describes its use as a key intermediate in next-generation fungicides effective against resistant strains of Fusarium and Botrytis. Field trials showed that formulations containing derivatives of 1805166-10-2 achieved 85-92% disease control at application rates 30% lower than current commercial products, suggesting both economic and environmental advantages.
Future research directions include exploring its potential in medicinal chemistry for CNS-targeted drugs, as preliminary molecular modeling suggests good blood-brain barrier penetration. Additionally, several pharmaceutical companies have included this compound in their fragment-based drug discovery libraries, recognizing its privileged structure for protein-ligand interactions. The continued investigation of 2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine and its derivatives promises to yield valuable insights for both agricultural and therapeutic applications in the coming years.
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